molecular formula C20H25N3O4S B11017152 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11017152
M. Wt: 403.5 g/mol
InChI Key: LBMHEEHWFXKOEA-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a thiazolidine and a pyrrole moiety within its structure suggests it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Thiazolidine Ring: Starting with a suitable phenyl derivative, the thiazolidine ring can be introduced through a cyclization reaction involving a thiol and an amine under oxidative conditions.

    Pyrrole Introduction: The pyrrole ring can be synthesized separately and then coupled to the intermediate via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the thiazolidine and pyrrole intermediates through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to the presence of bioactive moieties like thiazolidine and pyrrole.

Medicine

In medicine, this compound could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine ring could interact with thiol groups in proteins, while the pyrrole ring might engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-acetamide: Lacks the pyrrole and tetrahydropyran moieties.

    2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: Lacks the thiazolidine moiety.

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to the combination of thiazolidine, pyrrole, and tetrahydropyran rings within a single molecule. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C20H25N3O4S/c24-19(16-20(8-13-27-14-9-20)22-10-1-2-11-22)21-17-4-6-18(7-5-17)23-12-3-15-28(23,25)26/h1-2,4-7,10-11H,3,8-9,12-16H2,(H,21,24)

InChI Key

LBMHEEHWFXKOEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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